Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(14)7-5-11(6(2)3)9(13)8(7)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWXZLGNMDAAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276999 | |
| Record name | ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-45-8 | |
| Record name | NSC329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Cyclization
- Combine an appropriate amine precursor (e.g., glycine derivative) with a diketone (e.g., acetylacetone) in ethanol.
- Stir the mixture at room temperature for several hours until cyclization occurs.
- Monitor the reaction progress via Thin Layer Chromatography (TLC).
Step 2: Alkylation
- Add isopropyl bromide to the cyclized product in dimethylformamide (DMF).
- Introduce a base such as potassium carbonate to facilitate alkylation.
- Heat the reaction mixture to approximately 70°C for several hours.
- Purify the product via recrystallization or column chromatography.
Step 3: Esterification
- Mix the alkylated pyrrolidine derivative with ethanol and an acid catalyst (e.g., sulfuric acid).
- Reflux the mixture in toluene for several hours.
- Extract and purify the final product using standard organic solvent techniques.
Optimization Strategies
To improve yield and purity:
- Use high-purity reagents and solvents.
- Optimize reaction temperature and time based on preliminary trials.
- Employ advanced purification techniques such as preparative HPLC or recrystallization from suitable solvents.
Analytical Verification
The synthesized compound should be verified using analytical techniques:
- NMR Spectroscopy :
- Proton ($$^1$$H NMR) and Carbon ($$^13$$C NMR) spectra can confirm structural integrity.
- Mass Spectrometry :
- LC-MS can verify molecular weight (213.23 g/mol).
- HPLC :
- High-performance liquid chromatography ensures purity.
Summary Table of Analytical Data
| Technique | Key Parameters | Observations |
|---|---|---|
| $$^1$$H NMR | Chemical shifts for CH groups | Matches expected structure |
| $$^13$$C NMR | Carbon signals for ester group | Confirms carboxylate functionality |
| LC-MS | Molecular weight | Confirms $$213.23 \, \text{g/mol}$$ |
| HPLC | Retention time | Purity >98% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate are compared below with five related pyrrolidine and heterocyclic derivatives.
Table 1: Structural and Physicochemical Comparison
Key Findings:
The 4,5-dioxo groups enhance electrophilicity, making the compound reactive toward nucleophiles like amines or hydrazines, a property shared with Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate.
Functional Group Diversity: The isopropylidene and dihydroxy groups in (Z)-Ethyl-4,5-o-isopropylidene-(s)-4,5-dihydroxy-2-pentenoate (258.27 g/mol) confer rigidity and polarity, likely improving solubility in polar solvents. The aryl group in Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate (292.33 g/mol) introduces aromatic π-π interactions, relevant in drug design for target binding.
The dual pyrrolidine rings in Ethyl 1-[3-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)propyl]-4,5-dioxopyrrolidine-3-carboxylate (382.37 g/mol) indicate use as a bifunctional linker in prodrugs or polymers.
Physicochemical Trends: The methyl analog (C₈H₁₁NO₄) has a lower boiling point (268.4°C) and higher density (1.260 g/cm³) compared to the target compound, reflecting reduced steric bulk and increased packing efficiency.
Biological Activity
Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate is a compound belonging to the dioxopyrrolidine family, characterized by a pyrrolidine ring with two carbonyl groups and an ethyl ester functional group. Its unique structural features suggest potential biological activities that are under investigation, particularly in the fields of medicinal chemistry and organic synthesis.
The molecular formula of this compound is , with a molecular weight of 253.30 g/mol. The compound's structure includes an isopropyl group at the 1-position and a carboxylate group at the 3-position, contributing to its distinctive properties and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| Functional Groups | Ester, Carbonyl |
| Structural Features | Pyrrolidine ring |
Biological Activity Overview
Research on the biological activity of this compound is limited but promising. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anticancer Properties : Investigations are ongoing to explore its role in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory and analgesic activities.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological pathways. It may modulate enzyme activity or receptor function, leading to various biological effects. The exact pathways and targets remain to be fully elucidated through further research.
Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The compound was tested at varying concentrations (0.1 to 100 µM) against breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with an IC50 value calculated at approximately 25 µM.
Antimicrobial Testing
In another study, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate | Lacks isopropyl group | Moderate antimicrobial |
| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate | Contains a benzyl group | High anticancer activity |
| Mthis compound | Methyl instead of ethyl | Low anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, substituting the benzyl group in Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (synthesized via Michael addition of methyl acrylate to benzylamine ) with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes adjusting stoichiometry, temperature (80–120°C), and catalyst (e.g., KCO) to improve yield and reduce side products. Purification via fractional distillation or silica gel chromatography is critical .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm substituent integration (e.g., isopropyl CH signals at δ ~1.2–1.4 ppm) and IR spectroscopy to verify carbonyl stretches (~1740 cm for ester groups) . High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. Cross-validate with X-ray crystallography if single crystals are obtained, employing SHELX software for refinement .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Test binary mixtures like ethyl acetate/hexane or methanol/water. Monitor solubility at elevated temperatures and cooling rates to achieve high-purity crystals. Differential scanning calorimetry (DSC) can identify melting point consistency and polymorphic forms .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be analyzed, particularly for tautomeric forms?
- Methodological Answer : Employ dynamic NMR (DNMR) to study tautomerism in solution, observing coalescence temperatures for proton exchange. For solid-state analysis, use single-crystal X-ray diffraction (SCXRD) to resolve keto-enol tautomers. Computational modeling (DFT) can predict stability and transition states .
Q. What strategies resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Re-examine solvent effects and conformational averaging in experimental NMR. Compare with DFT-calculated shifts (using solvents like CDCl in Gaussian or ORCA). If discrepancies persist, assess potential impurities or diastereomeric intermediates via LC-MS .
Q. How does the isopropyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The steric bulk of the isopropyl group may hinder nucleophilic attack at the pyrrolidine ring. Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature) and compare with less hindered analogs (e.g., methyl or benzyl derivatives). Use Hammett plots to quantify steric vs. electronic effects .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Optimize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Scale-up requires strict control of reaction exotherms and purification using simulated moving bed (SMB) chromatography .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point reports for this compound?
- Methodological Answer : Verify purity via HPLC and DSC. Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can cause variability. Reproduce crystallization in controlled humidity and temperature conditions. Cross-reference with SCXRD data to confirm lattice packing .
Q. Why might X-ray crystallography and DFT calculations yield divergent bond angle values for the dioxopyrrolidine ring?
- Methodological Answer : Gas-phase DFT models may not account for crystal packing forces. Compare experimental torsion angles (e.g., C4-C5-O5) with periodic boundary condition (PBC) DFT simulations. Adjust for thermal motion artifacts in crystallographic refinement using SHELXL .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for ester stability; use Schlenk techniques for air-sensitive intermediates .
- Characterization : Combine SCXRD with solid-state NMR to resolve dynamic disorder in crystals .
- Data Validation : Use multiple spectroscopic techniques (e.g., H NMR, IR, HRMS) to confirm structural assignments and rule out regioisomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
